molecular formula C16H19N B2748088 (4-Methylbenzyl)(1-phenylethyl)amine CAS No. 202199-08-4

(4-Methylbenzyl)(1-phenylethyl)amine

Cat. No.: B2748088
CAS No.: 202199-08-4
M. Wt: 225.335
InChI Key: UDQILIFIYSJMCU-UHFFFAOYSA-N
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Description

(4-Methylbenzyl)(1-phenylethyl)amine is an organic compound with the molecular formula C16H19N It is a derivative of benzylamine, where the benzyl group is substituted with a methyl group at the para position and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylbenzyl)(1-phenylethyl)amine typically involves the reaction of 4-methylbenzyl chloride with 1-phenylethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Methylbenzyl)(1-phenylethyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl and phenylethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated derivatives of the benzyl or phenylethyl groups.

Scientific Research Applications

(4-Methylbenzyl)(1-phenylethyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylbenzyl)(1-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the methyl and phenylethyl substitutions.

    Phenylethylamine: Lacks the benzyl and methyl substitutions.

    4-Methylbenzylamine: Lacks the phenylethyl substitution.

Uniqueness

(4-Methylbenzyl)(1-phenylethyl)amine is unique due to the presence of both the 4-methylbenzyl and 1-phenylethyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-13-8-10-15(11-9-13)12-17-14(2)16-6-4-3-5-7-16/h3-11,14,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQILIFIYSJMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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